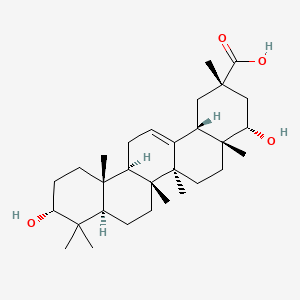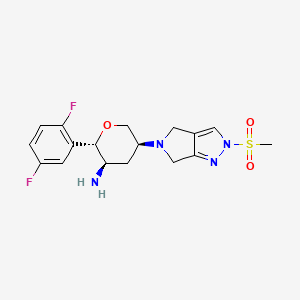
(2S,3R,5S)-オマリグリプチン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-amine is a complex organic molecule with potential applications in various scientific fields. Its structure includes a difluorophenyl group, a pyrrolo[3,4-c]pyrazole moiety, and a tetrahydro-2H-pyran ring, making it a unique and versatile compound for research and industrial applications.
科学的研究の応用
(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-amine: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Omarigliptin, also known as MK-3102, is a potent, long-acting oral antidiabetic drug of the DPP-4 inhibitor class . This article provides an overview of the mechanism of action of Omarigliptin, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of Omarigliptin is the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .
Mode of Action
Omarigliptin works by inhibiting DPP-4, which in turn increases the levels of incretin hormones GLP-1 and GIP . These hormones inhibit glucagon release, which subsequently increases insulin secretion, decreases gastric emptying, and decreases blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 by Omarigliptin leads to an increase in incretin levels, which affects the insulin-glucagon pathway . This results in increased insulin secretion and decreased glucagon release, leading to a decrease in blood glucose levels . Omarigliptin also has been reported to have antioxidant, anti-inflammatory, and anti-apoptotic properties, which may contribute to its therapeutic effects .
Pharmacokinetics
The pharmacokinetics of Omarigliptin were assessed following single and multiple doses in healthy subjects . Accumulation was minimal, and steady state was reached after 2 to 3 weeks . The average renal clearance of Omarigliptin was approximately 2 L/h .
Result of Action
The inhibition of DPP-4 by Omarigliptin leads to increased insulin secretion and decreased glucagon release, resulting in decreased blood glucose levels . This makes Omarigliptin effective in the treatment of type 2 diabetes . In addition, Omarigliptin has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties .
生化学分析
Biochemical Properties
The mechanism of action of (2S,3R,5S)-Omarigliptin involves inhibiting the degradation of glucagon-like peptide-1 (GLP-1) by the DPP-4 enzyme in the body . This prolongs the action time of GLP-1, thereby increasing the blood concentration of endogenous GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), ultimately improving blood glucose control .
Cellular Effects
(2S,3R,5S)-Omarigliptin influences cell function by promoting insulin secretion by islet β-cells, thereby lowering blood sugar . It only produces this effect postprandially and does not trigger hypoglycemia . It also inhibits pancreatic α cells from secreting glucagon .
Molecular Mechanism
The molecular mechanism of (2S,3R,5S)-Omarigliptin involves binding to the DPP-4 enzyme and inhibiting its activity . This prevents the enzyme from degrading GLP-1, thus prolonging the action time of this peptide hormone .
Dosage Effects in Animal Models
In animal models, (2S,3R,5S)-Omarigliptin significantly reduces blood glucose levels in a dose-dependent manner . The incidence of adverse events was similar across dose groups, with a low incidence of symptomatic hypoglycemia and no effect on body weight .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-amine Each step requires specific reagents and conditions, such as palladium-catalyzed coupling reactions, nucleophilic substitutions, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives and difluorophenyl-containing molecules. Examples include:
- (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-(pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-amine
- (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-amine
Uniqueness
The uniqueness of (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-amine lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMPWKUAHLTIBJ-MJEQTWJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)[C@H]3C[C@H]([C@@H](OC3)C4=C(C=CC(=C4)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

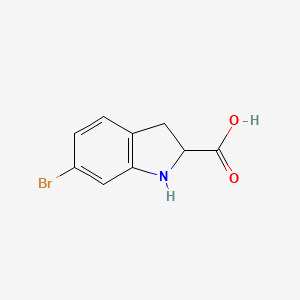
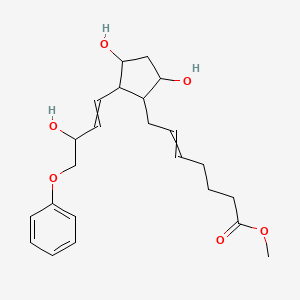
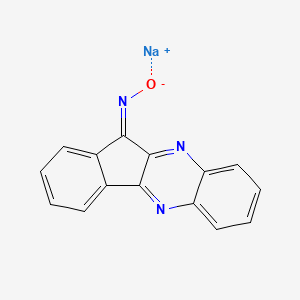



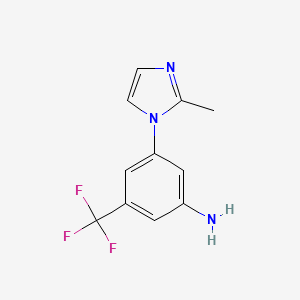
![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)
![6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol](/img/structure/B580056.png)
![4-[4-(2-Hydroxypropoxy)phenoxy]phenol](/img/structure/B580057.png)
![4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)
